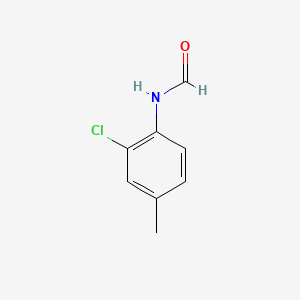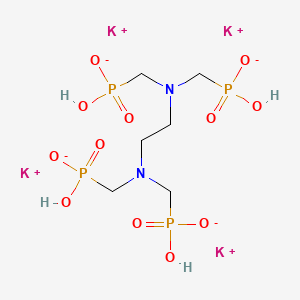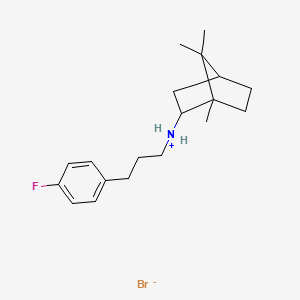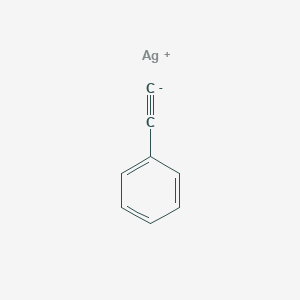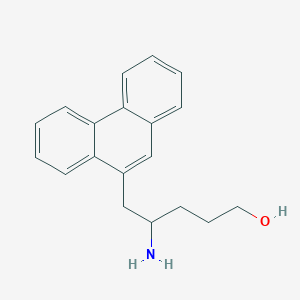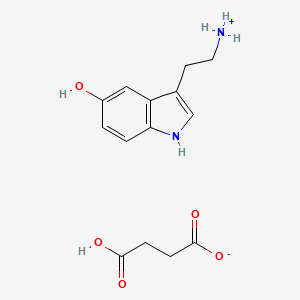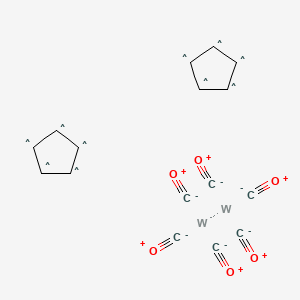
2,3-Bis(sulfanyl)propyl 2,4-dichlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bis(sulfanyl)propyl 2,4-dichlorobenzoate is a chemical compound with the molecular formula C10H10Cl2O2S2 It is characterized by the presence of two sulfanyl groups attached to a propyl chain, which is further esterified with 2,4-dichlorobenzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(sulfanyl)propyl 2,4-dichlorobenzoate typically involves the esterification of 2,4-dichlorobenzoic acid with 2,3-bis(sulfanyl)propanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or tetrahydrofuran (THF) for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(sulfanyl)propyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The chlorine atoms on the benzoate ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, acetonitrile), catalysts (palladium, copper)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Substitution: Amino or thiol-substituted benzoates
Scientific Research Applications
2,3-Bis(sulfanyl)propyl 2,4-dichlorobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific biological activities.
Mechanism of Action
The mechanism of action of 2,3-Bis(sulfanyl)propyl 2,4-dichlorobenzoate is not fully understood. its biological activity is likely related to the presence of the sulfanyl groups and the dichlorobenzoate moiety. These functional groups can interact with various molecular targets, potentially disrupting biological processes in microorganisms or modulating biochemical pathways in higher organisms.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzoic acid: Shares the dichlorobenzoate moiety but lacks the sulfanyl groups.
2,3-Bis(sulfanyl)propanol: Contains the sulfanyl groups but lacks the dichlorobenzoate moiety.
Uniqueness
2,3-Bis(sulfanyl)propyl 2,4-dichlorobenzoate is unique due to the combination of sulfanyl groups and the dichlorobenzoate moiety. This dual functionality can impart distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
103645-51-8 |
|---|---|
Molecular Formula |
C10H10Cl2O2S2 |
Molecular Weight |
297.2 g/mol |
IUPAC Name |
2,3-bis(sulfanyl)propyl 2,4-dichlorobenzoate |
InChI |
InChI=1S/C10H10Cl2O2S2/c11-6-1-2-8(9(12)3-6)10(13)14-4-7(16)5-15/h1-3,7,15-16H,4-5H2 |
InChI Key |
YMJZVSPYGWJVFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)OCC(CS)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


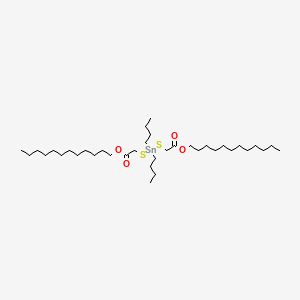
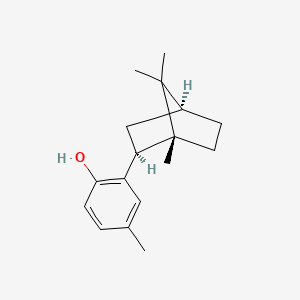
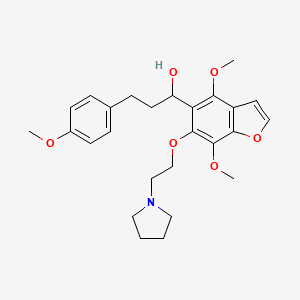
![[3-(4-aminophenyl)-1H-pyrazol-5-yl]methanol](/img/structure/B13742604.png)
